

# Cefoperazone: A Comparative Analysis of Clinical Efficacy and Safety

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This guide provides a comprehensive statistical analysis of comparative studies involving Cefoperazone, a third-generation cephalosporin antibiotic. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from various clinical trials and meta-analyses. The information is intended to aid researchers, scientists, and drug development professionals in their understanding of Cefoperazone's therapeutic profile.

## Executive Summary

Cefoperazone, particularly in its combination formulation with the  $\beta$ -lactamase inhibitor sulbactam, demonstrates robust clinical efficacy and a favorable safety profile across a spectrum of bacterial infections. Comparative studies, including several meta-analyses, indicate that cefoperazone-sulbactam is a potent therapeutic option, often comparable and at times superior to other broad-spectrum antibiotics such as piperacillin-tazobactam and other cephalosporins. It has shown significant success in treating severe community-acquired pneumonia, hospital-acquired pneumonia, intra-abdominal infections, and febrile neutropenia.

## Comparative Efficacy of Cefoperazone-Sulbactam

The clinical efficacy of cefoperazone-sulbactam has been rigorously evaluated against various comparators in the treatment of different infectious diseases.

# Pneumonia (Severe Community-Acquired and Hospital-Acquired)

In the management of severe community-acquired pneumonia (SCAP), cefoperazone-sulbactam has demonstrated clinical cure rates comparable to piperacillin-tazobactam. One retrospective study involving 815 SCAP patients reported a clinical cure rate of 84.2% for cefoperazone-sulbactam versus 80.3% for piperacillin-tazobactam.[\[1\]](#) After adjusting for disease severity, cefoperazone-sulbactam showed a tendency towards superior outcomes.[\[1\]](#)  
[\[2\]](#)

For hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), the clinical efficacy of cefoperazone-sulbactam was found to be similar to that of piperacillin-tazobactam. A retrospective study of 410 patients showed clinical cure rates of 80.9% for cefoperazone-sulbactam and 80.1% for piperacillin-tazobactam.[\[3\]](#)

Indication	Cefoperazone-Sulbactam	Piperacillin-Tazobactam	Reference
Severe Community-Acquired Pneumonia (SCAP)			
Clinical Cure Rate	84.2%	80.3%	<a href="#">[1]</a>
Clinical Effectiveness	85.4%	83.3%	<a href="#">[1]</a>
Overall Mortality Rate	16.0%	17.8%	<a href="#">[1]</a> <a href="#">[2]</a>
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)			
Clinical Cure Rate	80.9%	80.1%	<a href="#">[3]</a>
All-Cause Mortality Rate	23.9%	20.9%	<a href="#">[4]</a>

## Intra-Abdominal Infections

A meta-analysis of twelve studies with 1,674 patients suffering from intra-abdominal infections revealed that cefoperazone-sulbactam had a significantly higher clinical efficacy rate (87.7%) compared to comparator antibiotics (81.7%).<sup>[5]</sup> Furthermore, the microbiological eradication rate was also higher with cefoperazone-sulbactam.<sup>[5]</sup>

Outcome	Cefoperazone-Sulbactam	Comparator Antibiotics	Reference
Clinical Efficacy Rate	87.7%	81.7%	<sup>[5]</sup>
Clinical Cure Rate (OR)	1.54	-	<sup>[5]</sup>
Microbiological Eradication Rate (OR)	2.54	-	<sup>[5]</sup>
Mortality Rate	No significant difference	-	<sup>[5]</sup>

## Comparison with Other Cephalosporins

A systematic review and meta-analysis of seven randomized controlled trials (RCTs) involving 1017 patients demonstrated the superior efficacy of cefoperazone-sulbactam over other cephalosporins in treating various infections.<sup>[6][7]</sup> The treatment success rate and microbial clearance rate were both significantly higher in the cefoperazone-sulbactam group.<sup>[6][7]</sup>

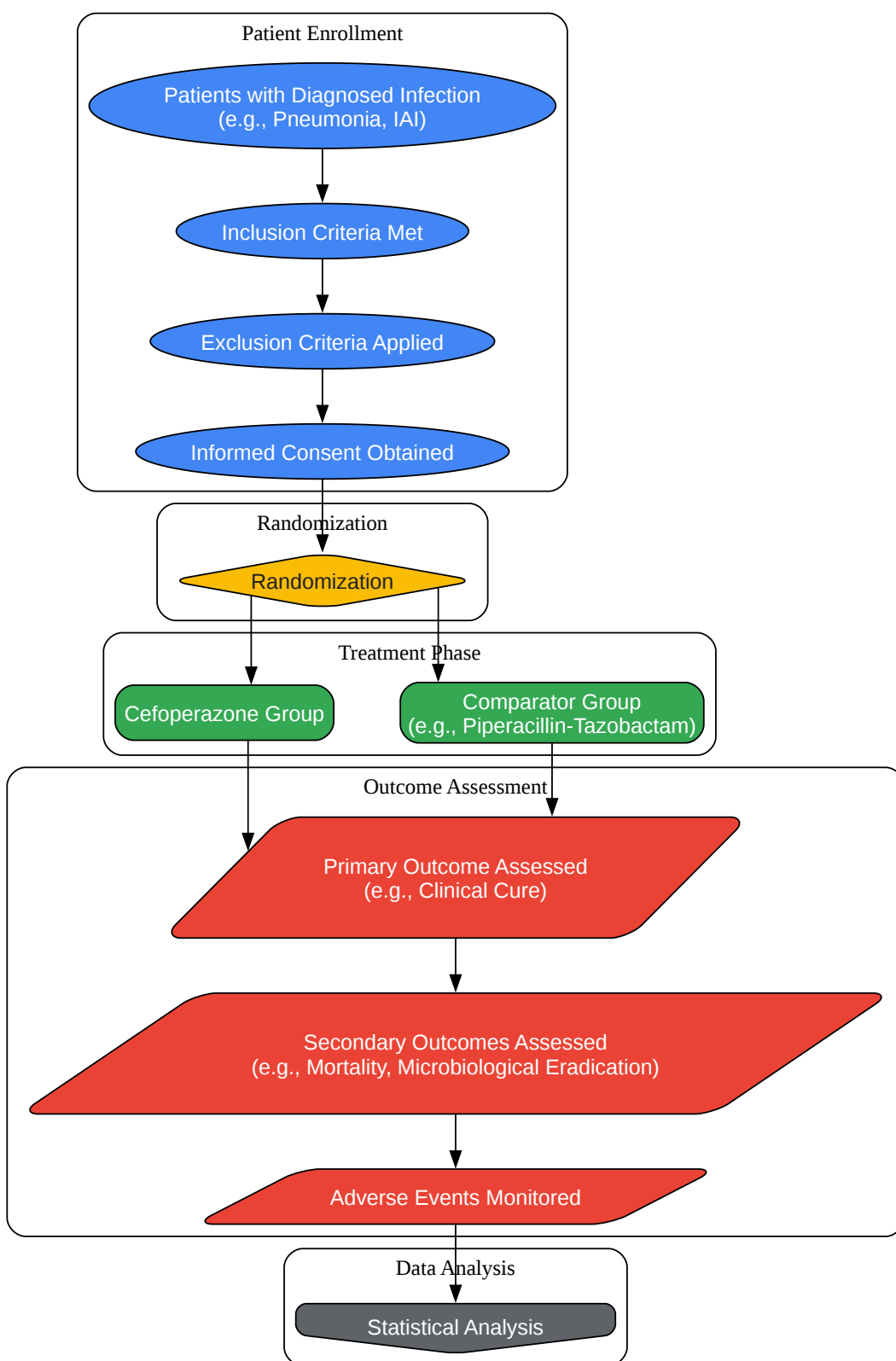
Outcome	Cefoperazone-Sulbactam	Other Cephalosporins	Reference
Treatment Success Rate (RR)	1.08	-	<sup>[6][7]</sup>
Microbial Clearance Rate (RR)	1.22	-	<sup>[6][7]</sup>
Adverse Reactions	Similar incidence	-	<sup>[6][7]</sup>

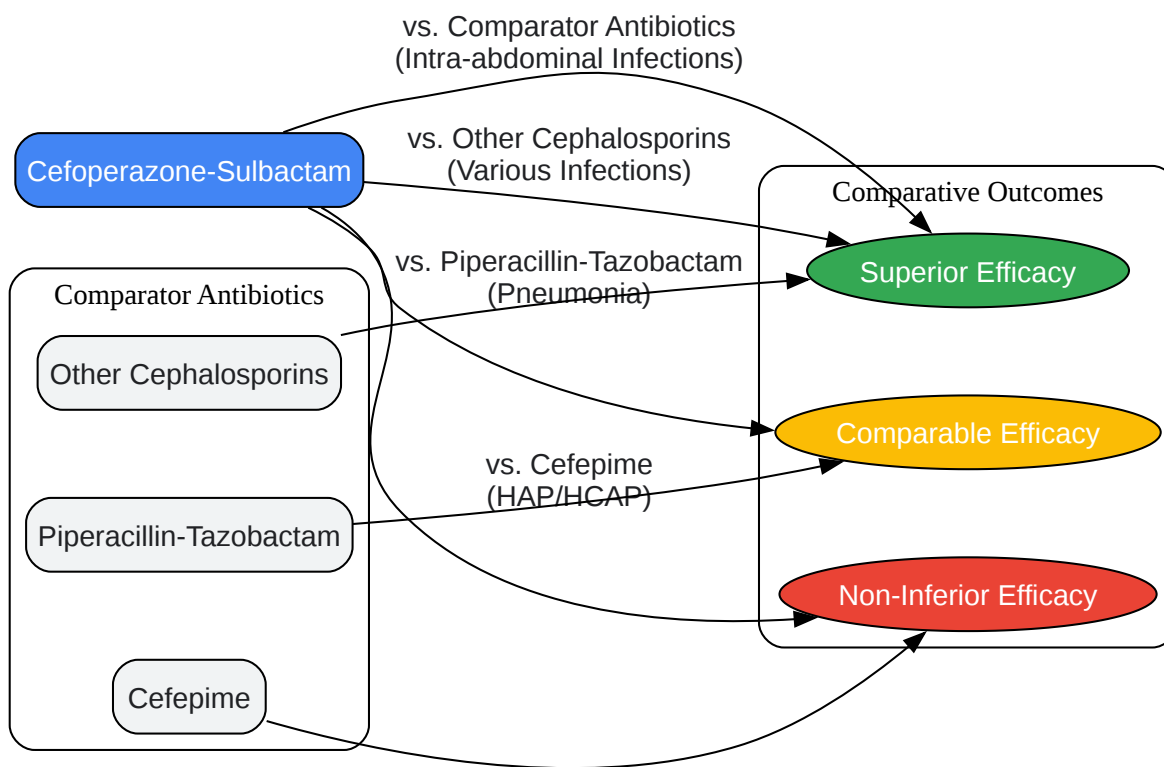
## Experimental Protocols

The methodologies of the cited studies form the basis of the presented data. Below are generalized experimental protocols derived from the reviewed literature.

## Study Design for Comparative Clinical Trials

A common study design is a multicenter, retrospective or prospective, randomized, controlled trial.





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